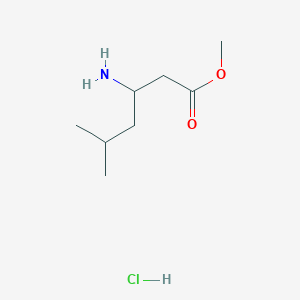![molecular formula C6H6N4OS B6253504 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 41122-81-0](/img/no-structure.png)
5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is a heterocyclic compound of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class . It has a molecular formula of C6H6N4O .
Synthesis Analysis
The synthesis of this compound involves a new method that was described in a study . The method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide . Another study describes two efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines .Molecular Structure Analysis
The structure of this compound was proven using NMR spectroscopy and HPLC-MS spectrometry . The NIST Chemistry WebBook provides a 2D Mol file and a computed 3D SD file for viewing the structure .Chemical Reactions Analysis
The compound has been used in reactions with metallic (II) salts to produce novel multidimensional complexes . It has also been used in the synthesis of antiviral drugs .Mécanisme D'action
While the exact mechanism of action of this compound is not specified in the retrieved papers, one study suggests that compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class might have inhibitory effects. This mechanism consists of the chemisorption of inhibitor molecules on the metal surface accompanied by the formation of self-organising protective layers .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the reaction of 5-methyl-2-mercapto-1H-benzimidazole with ethyl chloroformate to form 5-methyl-2-(ethoxycarbonylsulfanyl)-1H-benzimidazole. This intermediate is then reacted with hydrazine hydrate to form 5-methyl-2-hydrazinyl-1H-benzimidazole, which is further reacted with ethyl acetoacetate to form the final product.", "Starting Materials": [ "5-methyl-2-mercapto-1H-benzimidazole", "ethyl chloroformate", "hydrazine hydrate", "ethyl acetoacetate" ], "Reaction": [ "Step 1: 5-methyl-2-mercapto-1H-benzimidazole is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 5-methyl-2-(ethoxycarbonylsulfanyl)-1H-benzimidazole.", "Step 2: 5-methyl-2-(ethoxycarbonylsulfanyl)-1H-benzimidazole is reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form 5-methyl-2-hydrazinyl-1H-benzimidazole.", "Step 3: 5-methyl-2-hydrazinyl-1H-benzimidazole is reacted with ethyl acetoacetate in the presence of a base such as potassium carbonate to form 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one." ] } | |
Numéro CAS |
41122-81-0 |
Formule moléculaire |
C6H6N4OS |
Poids moléculaire |
182.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



